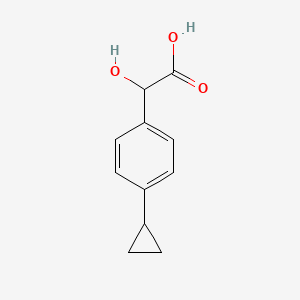

2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid

Descripción

Propiedades

IUPAC Name |

2-(4-cyclopropylphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(11(13)14)9-5-3-8(4-6-9)7-1-2-7/h3-7,10,12H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAINOSNYFXMBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541522-02-4 | |

| Record name | 2-(4-cyclopropylphenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Targeting the Amyloid Cascade: Engineering Cyclopropylphenyl Derivatives for BACE1 Inhibition

[1]

The Mechanistic Imperative: Precision in Protease Inhibition

The "Amyloid Cascade Hypothesis" remains the central, albeit debated, tenet of Alzheimer’s Disease (AD) drug discovery.[1] At its core lies Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1), the aspartyl protease responsible for the rate-limiting cleavage of the Amyloid Precursor Protein (APP).[1][2][3][4][5][6][7][8][9][10]

While the biological rationale is sound, the chemical execution has historically failed due to a specific paradox: The Blood-Brain Barrier (BBB) vs. Lipophilicity Trade-off. Early BACE1 inhibitors were large peptidomimetics—potent in a test tube but incapable of penetrating the CNS.

Why Cyclopropylphenyl Derivatives? The introduction of a cyclopropyl moiety onto a phenyl ring (cyclopropylphenyl) represents a high-precision medicinal chemistry tactic. Unlike flexible alkyl chains, the cyclopropyl group acts as a conformational lock . It rigidifies the molecule, reducing the entropic penalty upon binding to the BACE1 active site. Furthermore, it provides necessary lipophilic bulk to fill the S3 or S2' hydrophobic sub-pockets without the excessive molecular weight penalty of a full cyclohexyl or phenyl group, thereby maintaining a favorable CNS Multi-Parameter Optimization (MPO) score.

The Signaling Pathway & Therapeutic Intervention

The following diagram illustrates the bifurcation of APP processing and where BACE1 inhibition intercedes.

Caption: BACE1 acts as the gatekeeper of the amyloidogenic pathway.[1][2][4][8] Inhibition shunts APP processing toward the benign alpha-secretase pathway.

Structural Biology & Rational Design (SAR)

The BACE1 active site is a large, elongated cleft containing two catalytic aspartic acid residues (Asp32 and Asp228). Designing a binder requires addressing specific sub-pockets:

| Characteristics | Cyclopropylphenyl Design Strategy | |

| Catalytic Dyad | Hydrophilic (Asp32/Asp228) | Requires a transition-state mimic (e.g., hydroxyethylamine or amino-oxazoline) to form H-bonds. |

| S1 Pocket | Hydrophobic, deep | Often occupied by a phenyl or heterocyclic ring directly attached to the core. |

| S3 Pocket | Large, solvent-exposed | Critical Area: This is where the cyclopropylphenyl moiety excels. A phenyl ring bridges the distance, while the cyclopropyl group (often in the meta or para position) locks the conformation and fills a specific hydrophobic notch, improving potency by 10-50 fold compared to unsubstituted phenyls. |

| S2' Pocket | Amphipathic | Can accommodate polar groups to improve solubility, but cyclopropyl modifications here can also improve metabolic stability. |

The "Magic Methyl" Effect of Cyclopropyl:

Replacing an isopropyl or ethyl group with a cyclopropyl ring often results in a "magic methyl" effect—a significant boost in potency due to the restriction of rotatable bonds. The cyclopropyl group is

Chemical Synthesis: Constructing the Core

Synthesizing these derivatives often requires coupling a chiral amine core (the transition state mimic) with the cyclopropylphenyl "tail." The following protocol outlines a robust convergent synthesis strategy.

Protocol: Suzuki-Miyaura Coupling for Cyclopropylphenyl Installation

Objective: To attach the cyclopropylphenyl moiety to a halogenated core scaffold (e.g., a brominated amino-oxazoline or hydroxyethylamine).

Reagents:

-

Reactant A: Core Scaffold (Ar-Br)

-

Reactant B: (3-cyclopropylphenyl)boronic acid (commercially available or synthesized via Simmons-Smith reaction on 3-vinylphenylboronic acid).

-

Catalyst:

(1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane complex). -

Base:

(2M aqueous solution). -

Solvent: 1,4-Dioxane.[1]

Step-by-Step Methodology:

-

Preparation: In a nitrogen-purged reaction vial, dissolve Reactant A (1.0 equiv) and Reactant B (1.2 equiv) in 1,4-Dioxane (0.1 M concentration).

-

Activation: Add the

solution (3.0 equiv). Degas the solution by bubbling nitrogen for 5 minutes (Critical for preventing Pd oxidation). -

Catalysis: Add

(0.05 equiv). Seal the vial immediately. -

Reaction: Heat to 90°C for 4-12 hours. Monitor via LC-MS for the disappearance of the bromide starting material.

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes). The cyclopropylphenyl product will typically elute later than the starting bromide.

Biological Validation: The FRET Assay

To verify inhibition, we utilize a Fluorescence Resonance Energy Transfer (FRET) assay.[5] This is a self-validating system: if the enzyme is active, it cleaves the fluorophore from the quencher, resulting in a signal. If inhibited, the signal remains low.

Protocol: TR-FRET BACE1 Inhibition Assay

Principle: Uses a synthetic peptide substrate mimicking the "Swedish mutation" of APP, linked to a donor (Europium) and an acceptor (APC or similar).

Materials:

-

Recombinant human BACE1 enzyme (extracellular domain).

-

FRET Substrate: Rh-EVNLDAEFK-Quencher.

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5 (mimics the acidic endosome environment), 0.1% CHAPS.

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the cyclopropylphenyl derivative in DMSO. Final DMSO concentration in assay must be <1%.[9]

-

Enzyme Addition: Add 10 µL of BACE1 enzyme (concentration optimized to linear range, typically 10 nM) to a black 384-well plate.

-

Inhibitor Incubation: Add 10 µL of diluted compound. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

-

Substrate Initiation: Add 10 µL of FRET substrate (final conc. 250 nM).

-

Kinetic Read: Immediately place in a plate reader (e.g., EnVision). Ex: 320nm, Em: 405nm.[11] Read every 2 minutes for 60 minutes.

-

Analysis: Calculate the slope of the linear portion of the curve (RFU/min). Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition) to generate IC50 curves.

Assay & Optimization Workflow Diagram

Caption: The iterative cycle of synthesis and validation. Only compounds passing the enzymatic threshold (<50nM) proceed to cellular models.

The CNS Hurdle: ADME & Toxicity

The failure of many BACE1 inhibitors (e.g., Verubecestat, Atabecestat) was not due to lack of potency, but due to toxicity (liver) or lack of efficacy (poor brain penetration).

1. P-glycoprotein (P-gp) Efflux: The BBB is lined with P-gp transporters that pump xenobiotics out of the brain.

-

The Cyclopropyl Advantage: Cyclopropyl groups lower the Total Polar Surface Area (TPSA) and hydrogen bond count compared to open-chain amides or larger heterocycles. This generally reduces P-gp efflux liability.

-

Validation: Run a bi-directional transport assay in MDR1-MDCK cells. An Efflux Ratio (ER) < 2.0 is required for CNS penetration.

2. Selectivity (Cathepsin D & BACE2): BACE1 is structurally similar to Cathepsin D (a lysosomal protease) and BACE2 (involved in pigmentation).

-

Inhibition of Cathepsin D leads to retinal toxicity (blindness in animal models).

-

Protocol Check: Always counter-screen your cyclopropylphenyl derivatives against Cathepsin D. A selectivity window of >100-fold is mandatory.

3. hERG Toxicity: Many CNS drugs block the hERG potassium channel, causing fatal arrhythmias. The lipophilic nature of the cyclopropylphenyl group can sometimes increase hERG binding.

-

Mitigation: Introduce a polar "flag" (e.g., a pyrimidine nitrogen or a nitrile group) on the phenyl ring adjacent to the cyclopropyl group to reduce lipophilicity (LogD) while maintaining shape complementarity.

References

-

Stamford, A. W., et al. (2012). "Discovery of an Iminoheterocycle Class of BACE1 Inhibitors with Optimal Brain Penetration." ACS Medicinal Chemistry Letters. [Link]

-

Mergott, D. J., et al. (2020). "Preparation and biological evaluation of BACE1 inhibitors: Leveraging trans-cyclopropyl moieties as ligand efficient conformational constraints." Bioorganic & Medicinal Chemistry. [Link]

-

Oehlrich, D., et al. (2014). "The evolution of amidine-based brain penetrant BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kennedy, M. E., et al. (2016). "The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients." Science Translational Medicine. [Link]

Sources

- 1. Design and synthesis of 5-cyclopropyl substituted cyclic acylguanidine compounds as BACE1 inhibitors [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cellmolbiol.org [cellmolbiol.org]

- 7. Treatment of Alzheimer’s Disease and Blood–Brain Barrier Drug Delivery | MDPI [mdpi.com]

- 8. Expansion of the structure–activity relationships of BACE1 inhibitors by harnessing diverse building blocks prepared using a unified synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. mdpi.com [mdpi.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Topic: Preparation of 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid Stock Solutions

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The integrity of experimental outcomes in research and drug development is critically dependent on the precise and consistent preparation of stock solutions. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions for 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid (CAS: 1541522-02-4). The protocols herein are designed to ensure solution accuracy, stability, and reproducibility, incorporating expert insights into the rationale behind key procedural steps. We address both organic and aqueous solution preparations, offering methodologies to overcome potential solubility challenges.

Foundational Principles: The Rationale for Stock Solutions

In any experimental workflow, the use of concentrated stock solutions is a cornerstone of accuracy and efficiency.[1][2] Preparing a single, concentrated batch minimizes the repetitive and often error-prone process of weighing small quantities of a compound for individual experiments.[2] This practice not only enhances precision but also ensures consistency across multiple assays conducted over time. Furthermore, many chemical compounds, including carboxylic acid derivatives, exhibit greater chemical stability when stored in a concentrated form, as this can limit degradation pathways that are more prevalent in dilute working solutions.[1][3]

Compound Characteristics: 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid

A thorough understanding of the compound's physicochemical properties is paramount before any solution preparation is attempted. This data informs solvent selection, handling procedures, and storage conditions.

Table 1: Physicochemical and Safety Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1541522-02-4 | |

| Molecular Formula | C₁₁H₁₂O₃ | [4] |

| Molecular Weight | 192.21 g/mol | |

| Appearance | Powder or crystals | |

| Purity (Typical) | ≥95% | |

| Predicted XlogP | 1.5 | [4] |

| Solid Storage | Room temperature, sealed, dry, and protected from light. | |

Safety & Handling Mandates: This compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. Therefore, all handling and preparation steps must be conducted inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

Strategic Solvent Selection

As of this document's publication, empirical solubility data for 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid in common laboratory solvents is not widely available. However, its chemical structure—containing a carboxylic acid, a phenyl ring, and a non-polar cyclopropyl group—provides a strong basis for a logical approach to solvent selection. The predicted XlogP of 1.5 suggests moderate lipophilicity, indicating poor solubility in water but enhanced solubility in organic solvents.[4]

Expert Insight: The carboxylic acid moiety is the key to aqueous solubility. In its protonated (acidic) form, the molecule is less polar. By deprotonating it with a base (e.g., NaOH, KOH), we form a salt, which dramatically increases its polarity and, consequently, its solubility in aqueous media.[3]

Table 2: Recommended Solvents for Initial Solubility Testing

| Solvent Class | Recommended Solvent | Rationale & Use Case |

|---|---|---|

| Aprotic, Polar | Dimethyl Sulfoxide (DMSO) | Excellent solvating power for a wide range of organic compounds. The standard for high-throughput screening and cell-based assays.[5] |

| Dimethylformamide (DMF) | Similar to DMSO, a strong solvent suitable for compounds with poor solubility elsewhere. | |

| Protic, Polar | Ethanol (EtOH) / Methanol (MeOH) | Good general-purpose solvents. Often used when DMSO is incompatible with a downstream application. |

| Aqueous (Basic) | 1 N Sodium Hydroxide (NaOH) | Used to deprotonate the carboxylic acid, forming the highly water-soluble sodium salt. Ideal for preparing aqueous stocks.[3] |

Experimental Protocols

The following protocols provide step-by-step instructions for preparing highly accurate stock solutions. The use of calibrated analytical balances and Class A volumetric flasks is mandatory for ensuring concentration accuracy.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is the standard approach for preparing compounds for most biological and screening applications.

Materials:

-

2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid (solid)

-

Anhydrous, high-purity DMSO

-

Calibrated analytical balance

-

10 mL Class A volumetric flask with stopper

-

Spatula, weigh paper, and powder funnel

-

Vortex mixer and/or laboratory sonicator

-

Cryo-safe, amber polypropylene microcentrifuge tubes for aliquots

Procedure:

-

Calculation: Determine the mass of the compound required.

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

For a 10 mM solution in 10 mL:

-

Mass = 0.010 mol/L × 0.010 L × 192.21 g/mol × 1000 mg/g = 1.9221 mg

-

-

Weighing: Accurately weigh approximately 1.92 mg of the compound onto weigh paper. Record the exact mass.

-

Trustworthiness Check: Recalculate the final concentration based on the actual mass weighed to ensure accuracy. For example, if 2.00 mg was weighed, the final concentration will be (2.00 mg / 1.9221 mg) * 10 mM = 10.41 mM. This exact concentration must be recorded on the vial label.

-

-

Dissolution:

-

Carefully transfer the weighed powder into the 10 mL volumetric flask using the powder funnel.

-

Add approximately 7-8 mL of DMSO to the flask.

-

Stopper the flask and vortex for 1-2 minutes. If solids remain, place the flask in a room temperature water bath sonicator for 5-10 minute intervals until all solid material is completely dissolved.[2]

-

Visually inspect the solution against a bright background to confirm the absence of any particulate matter.

-

-

Bringing to Volume:

-

Once fully dissolved, allow the solution to return to room temperature.

-

Carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the 10 mL calibration mark on the flask.

-

-

Homogenization & Storage:

-

Stopper the flask securely and invert it 15-20 times to ensure a homogenous solution.[2]

-

Dispense the stock solution into single-use aliquots (e.g., 50-100 µL) in clearly labeled, amber cryo-vials.

-

Labeling: Each vial must be labeled with the compound name, exact concentration, solvent, preparation date, and your initials.[1][3]

-

Store aliquots at -20°C or -80°C for long-term stability, protected from light.[5] Avoid repeated freeze-thaw cycles.[5]

-

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution via Salt Formation

This protocol is essential when an organic solvent is not permissible in the final assay, such as in certain animal studies or biophysical assays.

Materials:

-

All materials from Protocol 1

-

1 N Sodium Hydroxide (NaOH) solution

-

High-purity (e.g., Milli-Q) water

-

Calibrated pH meter (optional, but recommended)

Procedure:

-

Weighing: Weigh 1.9221 mg of the compound and transfer it to the 10 mL volumetric flask as described in Protocol 1.

-

Solubilization with Base:

-

Add approximately 5 mL of high-purity water to the flask. The compound will likely remain as a suspension.

-

Using a calibrated pipette, add 1 N NaOH dropwise to the flask while gently swirling.

-

Expert Insight: You are performing a titration. Add the base slowly, allowing the solid to dissolve. The theoretical stoichiometric amount is 10 µL of 1 N NaOH for a 10 mM solution in 10 mL, but slightly more may be needed to drive the equilibrium.

-

Continue adding base drop-by-drop until the last of the solid material has fully dissolved. The solution should become clear. Avoid adding a large excess of base.

-

-

Bringing to Volume:

-

Once dissolution is complete, add high-purity water to bring the final volume to the 10 mL calibration mark.

-

-

Homogenization & Storage:

-

Stopper, homogenize by inversion, and aliquot as described in Protocol 1.

-

Store aliquots at -20°C. Be aware that aqueous solutions can be more susceptible to degradation (e.g., hydrolysis) over long periods than DMSO stocks.[6]

-

Visualization of Workflows

Diagram 1: Workflow for preparing an organic stock solution.

Diagram 2: Decision tree for solvent selection strategy.

References

-

Preparing Stock Solutions. PhytoTech Labs. [Link]

-

Stock Solutions 101: Everything You Need to Know. G-Biosciences. (2013, February 13). [Link]

-

PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Laboratory of Plant Physiology and Tissue Culture, University of Brawijaya. [Link]

-

2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid | 1541522-02-4. Merck. [Link]

-

Making stock acid and base solutions. Protocols Online. (2012, July 14). [Link]

-

GUIDE TO PREPARATIONS IN CHEMISTRY. [Link]

-

2-(4-cyclopropylphenyl)-2-hydroxyacetic acid (C11H12O3). PubChemLite. [Link]

-

Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. (2011, January 1). [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. phytotechlab.com [phytotechlab.com]

- 4. PubChemLite - 2-(4-cyclopropylphenyl)-2-hydroxyacetic acid (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. bioprocessintl.com [bioprocessintl.com]

Application Note: High-Throughput Screening of BACE1 Inhibitors using FRET

Abstract & Introduction

The β-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) is the rate-limiting enzyme in the production of Amyloid-β (Aβ) peptides, the primary constituent of amyloid plaques in Alzheimer’s Disease (AD).[1][2][3] Consequently, BACE1 inhibition remains a high-priority therapeutic strategy.

This guide details a robust FRET-based assay for screening small molecule BACE1 inhibitors.[3] Unlike heterogeneous ELISA methods, this homogeneous assay relies on a synthetic peptide substrate mimicking the "Swedish" mutation of the Amyloid Precursor Protein (APP). This mutation dramatically enhances BACE1 cleavage efficiency (

Why FRET? FRET offers a "mix-and-read" workflow suitable for High-Throughput Screening (HTS). However, it is susceptible to optical interference (autofluorescence or quenching by test compounds). This protocol includes specific steps to validate hits and mitigate false positives, ensuring data integrity.

Scientific Principle

The FRET Mechanism

The assay utilizes a peptide substrate conjugated to a Donor Fluorophore (e.g., MCA or EDANS) at one end and a Quencher (e.g., DNP or DABCYL) at the other.[1][4]

-

Intact Substrate: The donor and quencher are in close proximity (<10 nm). Excitation of the donor results in energy transfer to the quencher, suppressing fluorescence.

-

Cleaved Substrate: BACE1 hydrolyzes the peptide backbone between Leucine and Aspartic acid (in the Swedish sequence). The fluorophore and quencher diffuse apart, relieving quenching and resulting in a quantifiable increase in fluorescence.[1]

The Biological Context

BACE1 initiates the amyloidogenic pathway by cleaving APP at the β-site.[1][2][3] This releases the soluble sAPPβ fragment and leaves the C99 fragment membrane-bound. Subsequent cleavage of C99 by

Diagram 1: BACE1 Signaling & FRET Mechanism[2]

Figure 1: The amyloidogenic pathway showing BACE1's role in generating Aβ, paralleled by the in vitro FRET mechanism where BACE1 cleavage restores fluorescence.[5]

Materials & Reagents

To ensure reproducibility, use the specific reagents listed below. The buffer pH is critical; BACE1 is an aspartyl protease with optimal activity in acidic environments (endosomes/lysosomes).

Key Reagents Table

| Component | Specification | Purpose |

| Enzyme | Recombinant Human BACE1 (extracellular domain) | Target protease.[3] Store at -80°C. |

| Substrate | MCA-SEVNLDAEFR-K(Dnp)-RR-NH2 | Synthetic peptide with Swedish mutation.[4] MCA (Donor) / DNP (Quencher).[4] |

| Assay Buffer | 50 mM Sodium Acetate, pH 4.5 | Mimics acidic endosomal environment required for BACE1 activity. |

| Inhibitor Control | OM99-2 (Peptidic) or Verubecestat | Positive control for inhibition ( |

| Stop Solution | 2.5 M Sodium Acetate | Raises ionic strength/pH to halt reaction (for endpoint assays). |

| Plates | 384-well Black, Low-binding | Black plates minimize background; low-binding prevents enzyme loss. |

Pre-Assay Optimization (Expert Insight)

Before screening, you must validate the "Linearity of Velocity" to ensure you are measuring initial rates.

-

Enzyme Titration: Perform a serial dilution of BACE1 (e.g., 0.5 to 50 nM) with a fixed substrate concentration (10 µM). Plot RFU vs. Time. Select an enzyme concentration that yields a linear slope for at least 60 minutes (typically 5–10 nM).

-

Determination: Fix BACE1 at the optimal concentration and titrate the substrate (0 to 50 µM). Fit the initial velocities to the Michaelis-Menten equation.

-

Protocol Standard: Use a substrate concentration equal to or slightly below the

(typically 10–20 µM for the Swedish substrate) to maximize sensitivity to competitive inhibitors [1].

-

Screening Protocol (Step-by-Step)

This protocol utilizes a pre-incubation step .[4] This is crucial for identifying slow-binding inhibitors and allowing the compound-enzyme complex to reach equilibrium before the substrate competes for the active site.

Workflow Diagram

Figure 2: Step-by-step liquid handling workflow for BACE1 inhibitor screening.

Detailed Procedure

-

Compound Preparation:

-

Prepare 5x concentrated compounds in 10% DMSO/Assay Buffer.

-

Add 10 µL of compound to the 384-well plate.

-

Controls: Include "High Control" (Enzyme + DMSO only) and "Low Control" (Buffer + DMSO only, no enzyme).

-

-

Enzyme Addition (Pre-incubation):

-

Dilute BACE1 stock to 2.5x the final desired concentration in Assay Buffer (50 mM NaOAc, pH 4.5).

-

Add 20 µL of diluted BACE1 to all wells except "Low Control".

-

Add 20 µL of Assay Buffer to "Low Control".

-

Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT).

-

Rationale: This allows inhibitors to bind the active site or allosteric sites prior to substrate introduction [2].

-

-

Substrate Initiation:

-

Dilute FRET substrate to 2.5x final concentration (e.g., if final is 10 µM, prepare 25 µM).

-

Add 20 µL of Substrate to all wells.

-

Total Assay Volume = 50 µL. Final DMSO concentration = 2%.

-

-

Measurement:

-

Immediately transfer to a fluorescence plate reader.

-

Settings: Excitation 320 nm / Emission 405 nm (for MCA/DNP pair).

-

Mode: Kinetic read, 1 read every 2 minutes for 60 minutes.

-

Data Analysis & Validation

Calculation of Activity

Do not use endpoint data if possible; kinetic data is superior for identifying artifacts.

-

Calculate the Slope (RFU/min) for the linear portion of the curve (typically 5–45 mins).

-

Subtract the average Slope of the "Low Control" (background) from all samples.

Percent Inhibition

Assay Quality ( Factor)

A robust HTS assay must have a

Troubleshooting: Optical Interference

BACE1 assays are prone to "False Positives" caused by compounds that absorb light at 320 nm or 405 nm (Inner Filter Effect) or "False Negatives" caused by autofluorescence.

Correction Strategy:

-

Auto-fluorescence: Measure compound fluorescence in buffer (no enzyme/substrate).

-

Quenching: If a hit is identified, re-test by adding the compound after the reaction has completed and the signal has plateaued. If the signal suddenly drops, the compound is a quencher, not an inhibitor.

References

-

Vassar, R., et al. (1999). Beta-secretase cleavage of Alzheimer's amyloid precursor protein by the transmembrane aspartic protease BACE. Science, 286(5440), 735-741. Link

-

Thermo Fisher Scientific. (2025). BACE1 (β-Secretase) FRET Assay Kit Protocol. Thermo Fisher User Guide. Link

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

-

BPS Bioscience. (2024). BACE1 FRET Assay Kit Data Sheet. BPS Bioscience.[3] Link

-

Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients. Science Translational Medicine, 8(363), 363ra150. Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A continuous time-resolved fluorescence assay for identification of BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Solvent selection for dissolving CAS 1541522-02-4 for cell culture

Application Note: Solvent Selection and Dissolution Protocol for CAS 1541522-02-4

Executive Summary

This technical guide details the optimal solvent selection, stock solution preparation, and handling protocols for CAS 1541522-02-4 (Chemical Name: 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid). As a mandelic acid derivative featuring a lipophilic cyclopropyl moiety, this compound presents specific solubility challenges in aqueous media. This protocol prioritizes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure complete solubilization, long-term stability, and reproducibility in cellular assays, while strictly limiting solvent cytotoxicity.

Physicochemical Profile & Solubility Assessment

Understanding the molecular properties is the first step in rational solvent selection.

| Property | Data | Relevance to Protocol |

| CAS Number | 1541522-02-4 | Unique Identifier |

| Chemical Name | 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid | Mandelic acid derivative |

| Molecular Formula | C₁₁H₁₂O₃ | Organic Acid |

| Molecular Weight | 192.21 g/mol | Small molecule (< 500 Da) |

| Appearance | Solid (White to Off-white powder) | Visual inspection required |

| pKa (Predicted) | ~3.4 (Carboxylic acid) | Ionized at physiological pH (7.[1]4) |

| LogP (Predicted) | ~2.0 - 2.5 | Moderately Lipophilic |

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Application | Notes |

| DMSO (Anhydrous) | Excellent (> 50 mM) | Primary Stock | Universal solvent for this class; stable storage. |

| Ethanol (100%) | Good (> 20 mM) | Secondary Stock | Use if DMSO interferes with specific assays (rare). |

| Water / PBS | Poor / Low | Not Recommended | Risk of precipitation; requires pH adjustment to >7.5 to form salt. |

| Culture Media | Moderate (at µM levels) | Working Solution | Soluble only after dilution from organic stock. |

Protocol: Stock Solution Preparation (100 mM)

Objective: Create a stable, high-concentration master stock (100 mM) in DMSO.

Reagents & Equipment:

-

DMSO, Cell Culture Grade (≥99.9%, Sterile)

-

Analytical Balance (Precision 0.1 mg)

-

Vortex Mixer

-

Amber Glass Vials (Borosilicate) – Avoid plastics for long-term storage of concentrated stocks.

Step-by-Step Procedure:

-

Calculation: Determine the mass required.

-

Target Concentration:

-

Target Volume:

-

Mass (

) =

-

-

Weighing: Accurately weigh ~19.2 mg of CAS 1541522-02-4 into a sterile amber glass vial. Record the exact mass (e.g., 19.4 mg).

-

Volume Adjustment: Calculate the exact volume of DMSO needed to achieve 100 mM based on the actual mass weighed.

-

Example: If 19.4 mg is weighed:

.

-

-

Dissolution: Add the calculated volume of sterile DMSO. Vortex vigorously for 30–60 seconds.

-

Observation: The solution should be clear and colorless. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Sterilization (Optional but Recommended): If the powder was not sterile, filter the stock solution using a 0.22 µm PTFE or Nylon syringe filter .

-

Critical: Do NOT use Cellulose Acetate (CA) filters, as DMSO dissolves them.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).

Protocol: Working Solution & Cell Treatment

Objective: Dilute the stock into culture media without precipitating the compound or inducing solvent toxicity.

Safety Limit: The final DMSO concentration in the cell culture well must be ≤ 0.5% (v/v) , ideally ≤ 0.1% .

Dilution Workflow (Example for 10 µM Final Treatment):

-

Intermediate Dilution (100x):

-

Prepare a 1 mM intermediate solution in culture media (or PBS).

-

Add 10 µL of 100 mM Stock to 990 µL of Media.

-

Note: This step reduces the DMSO concentration to 1%. Vortex immediately to prevent local precipitation.

-

-

Final Treatment (1x):

-

Add the intermediate solution to your cell culture wells.

-

Example: To treat 2 mL of cells at 10 µM :

-

Add 20 µL of the 1 mM Intermediate to 2 mL of cell culture.

-

-

Final DMSO Concentration: The intermediate was 1% DMSO. Diluting it 1:100 yields a final DMSO concentration of 0.01% . This is well within the safety margin.

-

Visual Workflow (Graphviz DOT):

Figure 1: Serial dilution strategy to ensure solubility and minimize DMSO toxicity.

Troubleshooting & Critical Considerations

| Issue | Cause | Solution |

| Precipitation in Media | "Salting out" effect due to high ionic strength of media. | Perform the intermediate dilution step (100x) in PBS or Media slowly while vortexing. Do not add 100% DMSO stock directly to static media. |

| Cytotoxicity in Controls | DMSO concentration > 0.5%. | Ensure the Vehicle Control contains the exact same % of DMSO as the treatment group (e.g., 0.01%). |

| Compound Crystallization | Frozen stock not fully thawed. | DMSO freezes at 18.5°C. Ensure the stock is fully liquid and vortexed before pipetting. |

| pH Shift | Acidic nature of the compound (at high concentrations). | At <100 µM, the buffering capacity of media (bicarbonate/HEPES) is sufficient. No adjustment needed. |

References

Sources

- 1. medkoo.com [medkoo.com]

- 2. 450-52-2|2-([1,1'-Biphenyl]-4-yl)-2-hydroxyacetic acid|BLD Pharm [bldpharm.com]

- 3. 92964-75-5|2-(Anthracen-9-yl)-2-hydroxyacetic acid|BLD Pharm [bldpharm.com]

- 4. 6341-54-4|2-Hydroxy-2-(naphthalen-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 5. 611-71-2|(R)-2-Hydroxy-2-phenylacetic acid|BLD Pharm [bldpharm.com]

Stability of 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid in DMSO

Part 1: Executive Summary & Technical Profile[1][2][3]

Compound Identity: 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid

CAS: 1541522-02-4

Chemical Class:

As a Senior Application Scientist, I often encounter researchers treating this compound like a standard carboxylic acid. It is not. The presence of the benzylic

While Dimethyl Sulfoxide (DMSO) is the universal solvent for this class, it introduces three critical variables:

-

Hygroscopicity: DMSO absorbs atmospheric water, altering the apparent pH and solubility profile.[2]

-

Oxidative Potential: DMSO can act as a mild oxidant under specific conditions (e.g., light exposure or trace metal contamination), potentially converting the

-hydroxy group to a keto group (glyoxylic acid derivative).[2] -

Freeze-Thaw Stress: Repeated cycling can induce micro-precipitation of the cyclopropyl derivative, which is often invisible to the naked eye but devastating to microfluidic or HTS (High-Throughput Screening) assays.[1][2]

Part 2: Critical Stability Mechanisms (The "Why")

To troubleshoot effectively, you must understand the degradation pathways.[2]

The Oxidation Pathway (Yellowing)

The benzylic alcohol position is sensitive.[2] In the presence of light and oxygen, or trace metal ions in lower-grade DMSO, the compound can oxidize to 2-(4-cyclopropylphenyl)-2-oxoacetic acid .[1][2] This often manifests as a slight yellow discoloration.[2] Further oxidation can lead to decarboxylation, yielding 4-cyclopropylbenzaldehyde .[1][2]

The Dimerization Pathway (Cloudiness/HPLC Shift)

Like all mandelic acid derivatives, this compound can undergo intermolecular esterification.[2] The hydroxyl group of one molecule attacks the carboxylic acid of another, forming a dimer or a cyclic lactide. This is accelerated by:

The Cyclopropyl Integrity

The cyclopropyl ring is generally stable in DMSO.[2] However, it is sensitive to strong acids (pH < 1), which can trigger ring-opening.[2] Avoid using strong mineral acids (HCl) for pH adjustment; use organic buffers instead.[2]

Part 3: Interactive Troubleshooting Guide (Q&A)

Scenario A: Visual Anomalies

Q1: My DMSO stock solution has turned from clear to pale yellow after 2 weeks at 4°C. Is it still usable?

-

Diagnosis: Likely early-stage oxidation of the

-hydroxy group to a ketone.[1][2] -

Root Cause: Storage in non-opaque containers or headspace oxygen.[2] DMSO dissolves oxygen well.[2]

-

Action:

Q2: I see a fine white precipitate after thawing my 10 mM stock.

-

Root Cause: DMSO is hygroscopic.[2] If the vial was opened while cold, atmospheric moisture condensed inside, lowering the solubility of the hydrophobic cyclopropyl moiety.

-

Action:

-

Vortex vigorously at room temperature (25°C).

-

If insoluble, heat gently to 37°C for 5 minutes.

-

Critical: Do NOT filter. Filtering removes the compound, altering the concentration.

-

Scenario B: Analytical Discrepancies

Q3: My HPLC shows a new peak eluting after the main compound.

-

Diagnosis: Dimerization/Lactide formation.[2]

-

Reasoning: The dimer is more hydrophobic (less polar surface area) than the monomer, causing longer retention on Reverse-Phase (C18) columns.[2]

-

Action: This is irreversible in the context of a biological assay.[2] Discard the stock.

-

Prevention: Avoid storing at high concentrations (>50 mM) for extended periods.

Q4: The biological activity (potency) has dropped significantly, but the LC-UV purity looks fine.

-

Diagnosis: Cyclopropyl Ring Opening (Rare but possible).[2]

-

Reasoning: If the ring opens, the UV chromophore might not change significantly, but the 3D topology—critical for binding—is destroyed.

-

Action: Check via NMR . Look for the disappearance of the characteristic high-field cyclopropyl protons (0.5–1.0 ppm).[2]

Part 4: Visualizing the Degradation Pathways

The following diagram maps the degradation logic described above. Use this to identify where your experiment might have gone wrong.

Figure 1: Degradation pathways of 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid in DMSO. Blue indicates the active compound; Red indicates oxidative degradation; Yellow indicates aggregation/esterification.

Part 5: Standard Operating Procedure (SOP) for Handling

To ensure data integrity, strictly follow this protocol.

Preparation of Stock Solution (10 mM)

-

Weighing: Weigh the solid quickly. The solid is stable, but static charge can be an issue.[2] Use an anti-static gun if available.[2]

-

Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[2] Do not use "molecular biology grade" DMSO that has been opened for months.[2]

-

Dissolution: Add DMSO to the vial. Vortex for 30 seconds.[2]

-

Aliquot: Immediately split into single-use aliquots (e.g., 50 µL) in amber microtubes.

Storage Protocol

-

Short Term (1 week): 4°C in the dark.

-

The "Golden Rule": Never re-freeze an aliquot more than once. The freeze-thaw cycle introduces water and stress.[1][2]

Quality Control (QC) Check

Before starting a major campaign (e.g., >10 plates), run this quick QC:

-

Dilute 1 µL of stock into 99 µL Acetonitrile:Water (50:50).

-

Inject onto HPLC (C18 column).

-

Verify:

Part 6: References

-

Sigma-Aldrich. Product Specification: 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid (CAS 1541522-02-4).[1][2] Retrieved from [2]

-

PubChem. Compound Summary: Mandelic Acid Derivatives and Stability.[2] National Library of Medicine.[2] Retrieved from

-

Lipinski, C. A., et al. (2012).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.[2] (General reference on DMSO solubility/stability).

-

Cheng, X., et al. (2003).[2] The effect of freeze/thaw cycles on the stability of compounds in DMSO.[2][3] Journal of Biomolecular Screening.[2] Retrieved from

-

Bide Pharmatech. Safety Data Sheet & Storage: 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid.[1][2] Retrieved from [2]

Sources

Technical Support Center: Stability & Storage Guide for CAS 1541522-02-4 (Iptacopan)

Reference ID: TSC-LNP023-STAB-v2.1 Compound: Iptacopan (LNP023) CAS: 1541522-02-4 (Free Base) / 1646321-63-2 (Hydrochloride) Class: Complement Factor B Inhibitor

Product Intelligence & Degradation Mechanics

As a Senior Application Scientist, I often see researchers treat small molecules as static entities. CAS 1541522-02-4 (Iptacopan) is a dynamic zwitterionic molecule containing an electron-rich indole moiety and a piperidine-benzoic acid core. Its stability is not just about temperature; it is about controlling the thermodynamic environment (pH, light, and water activity).

The "Why" Behind Degradation

Understanding the chemical vulnerabilities of Iptacopan is the first step to preventing them.

| Vulnerability | Chemical Mechanism | Visual/Analytical Indicator |

| Photo-Oxidation | The indole ring is electron-rich and susceptible to radical attack by singlet oxygen when exposed to UV/Vis light. | Yellow/Brown Discoloration of the white powder. |

| Hygroscopicity | The HCl salt form (common in research) avidly absorbs atmospheric water, leading to crystal lattice collapse and hydrolysis risks. | Clumping/Caking of powder; shift in retention time (RT) due to hydrolysis. |

| pH Sensitivity | The molecule exists as a zwitterion. Extreme alkaline conditions (>pH 8.5) promote hydrolysis of the amide/ether linkages. | Precipitation in buffer; appearance of polar impurities on LC-MS. |

Storage Workflow (Logic Diagram)

Do not simply throw the vial in the freezer. Follow this "Chain of Custody" to ensure integrity from receipt to experiment.

Figure 1: Critical Control Points for Iptacopan storage. Note the equilibration step (Thawing) is mandatory to prevent condensation-induced hydrolysis.

Troubleshooting Guide (Q&A)

This section addresses the most frequent tickets received by our support team regarding CAS 1541522-02-4.

Issue 1: "My powder has turned from white to a faint yellow."

Diagnosis: Photo-oxidative degradation of the indole ring.

Root Cause: The vial was likely left on the benchtop exposed to ambient light or stored in a clear vial without secondary containment.

Scientific Explanation: Indoles are prone to forming indolenines and dimers upon UV exposure. While 1-2% degradation might not affect a crude cell assay, it will significantly alter

-

Check purity via LC-MS. If purity is >98%, the yellowing is likely surface-level.

-

Protocol: Always wrap vials in aluminum foil or store in amber glass.

-

Prevention: Flush opened vials with Argon or Nitrogen gas before re-sealing to remove oxygen.

Issue 2: "The compound precipitated when I added it to my cell culture media."

Diagnosis: pH-dependent solubility crash (Zwitterionic effect). Root Cause: Iptacopan has a carboxylic acid tail. In acidic environments, it is protonated and less soluble. However, the most common issue is "Shock Precipitation" when adding a high-concentration DMSO stock directly to aqueous media. Scientific Explanation: When 100% DMSO stock hits water, the rapid change in dielectric constant causes hydrophobic clustering of the indole/phenyl groups before they can solvate. Corrective Action:

-

Do NOT add DMSO stock directly to the media bottle.

-

Protocol: Perform a serial dilution in the well plate. Place media in the well, then add the diluted compound with rapid mixing. Ensure final DMSO concentration is <0.5%.

Issue 3: "I see a new peak at RT 2.1 min on my LC-MS after storing the DMSO stock for 3 months."

Diagnosis: Hygroscopic hydrolysis. Root Cause: DMSO is hygroscopic (absorbs water from air). If the stock was stored at -20°C in a standard cap, it absorbed water, leading to slow hydrolysis of the ester/amide bonds. Scientific Explanation: Water in DMSO acts as a potent nucleophile over long periods, especially if the solution becomes slightly acidic due to CO2 absorption. Corrective Action:

-

Discard the stock if the impurity >5%.

-

Protocol: Use Single-Use Aliquots . Never store a "working stock" that you access daily. Freeze 20 µL aliquots at -80°C.

Experimental Protocols

Protocol A: Optimal Reconstitution (The "Dry" Method)

Use this method to establish a primary stock solution (typically 10 mM).

-

Equilibration: Remove the product vial from -20°C storage. WAIT 30 MINUTES before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the powder, initiating immediate degradation.

-

-

Solvent Selection: Use Anhydrous DMSO (Grade ≥99.9%).

-

Avoid: Ethanol (evaporates too fast, changing concentration) or Water (poor solubility for stock).

-

-

Dissolution: Vortex for 30 seconds. Inspect for "schlieren" lines (swirls indicating incomplete mixing).

-

Aliquoting: Immediately divide into amber microcentrifuge tubes (e.g., 50 µL per tube).

-

Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Quality Control Check (LC-MS Conditions)

Run this check if you suspect degradation.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV (254 nm) and MS (ESI+) |

| Expected Mass | 422.5 g/mol (Free Base) -> Look for [M+H]+ = 423.2 |

References

-

Schubart, A., et al. (2019). "Small-molecule factor B inhibitor for the treatment of complement-mediated diseases."[1][2] Proceedings of the National Academy of Sciences (PNAS), 116(16), 7926-7931.[2] Retrieved from [Link]

-

PubChem. (2024). Compound Summary for CID 90467622, Iptacopan. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Optimization & Purification of 2-(4-Cyclopropylphenyl)-2-hydroxyacetic Acid

[1][2]

Current Status: Active Ticket ID: PUR-CYC-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Welcome to the technical support hub for 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid (also known as 4-cyclopropylmandelic acid).[1][2] This intermediate is critical in the synthesis of COX-2 inhibitors and other pharmaceutical targets.[2] Its purification presents a unique duality of challenges: the chemical lability of the cyclopropyl ring under acidic conditions and the physical tendency of mandelic acid derivatives to "oil out" rather than crystallize.[2]

This guide moves beyond standard protocols, offering a troubleshooting-first approach to achieving high purity (>99%) and enantiomeric excess (if resolving).

Module 1: The Core Purification Protocol (Crystallization)

User Query: "My crude product is a sticky solid. Standard recrystallization from ethanol yielded no precipitate, only a gum.[2] What is the recommended solvent system?"

Technical Diagnosis

Mandelic acid derivatives are highly soluble in alcohols (Ethanol, IPA), making them poor candidates for single-solvent crystallization at high yields.[1][2] Furthermore, the cyclopropyl group increases lipophilicity compared to unsubstituted mandelic acid.[2] The "gumming" or "oiling out" indicates that the temperature of phase separation (Liquid-Liquid) is higher than the crystallization temperature.[2]

Optimized Protocol: The Toluene/Ethyl Acetate System

We recommend a binary solvent system that leverages the differential solubility of the hydroxy-acid moiety and the lipophilic cyclopropyl-phenyl ring.[2]

Reagents:

-

Solvent A: Ethyl Acetate (Good solubilizer)

-

Solvent B: Toluene (Anti-solvent/Shape modifier) or n-Heptane (Strong anti-solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (3-4 volumes) at 50–60°C. Do not exceed 70°C to prevent thermal dimerization.

-

Filtration: Polish filter the hot solution to remove inorganic salts (NaCl/Na₂SO₄) carried over from hydrolysis.[2]

-

Anti-Solvent Addition: Slowly add Toluene (6-8 volumes) while maintaining temperature at 55°C.

-

Note: If the solution turns cloudy immediately, add a small amount of Ethyl Acetate to restore clarity.[2]

-

-

Seeding (Critical): Cool to 45°C. Add seed crystals (0.5 wt%). If seeds are unavailable, scratch the vessel wall or use a sonication probe for 10 seconds to induce nucleation.[2]

-

Controlled Cooling: Cool to 20°C at a rate of 5°C per hour . Rapid cooling promotes oiling out.[1][2]

-

Aging: Stir at 0–5°C for 2 hours.

-

Isolation: Filter and wash with cold Toluene. Dry under vacuum at 40°C.[1][2]

Visualization: Purification Decision Logic

Caption: Decision matrix for handling crude 4-cyclopropylmandelic acid, prioritizing extraction for oils and controlled crystallization for solids.

Module 2: Impurity Management & Chemical Stability

User Query: "I am seeing an impurity at RRT 1.2 that increases when I dry the product at high temperatures. Also, is the cyclopropyl ring stable to HCl?"

Impurity Profile & Troubleshooting

| Impurity Type | Origin | Detection (HPLC) | Elimination Strategy |

| Dimer (Lactide) | Self-esterification of the hydroxyl and carboxyl groups.[1][2] Accelerated by heat and acid traces.[1][2] | RRT ~1.2 - 1.3 (Non-polar) | Prevention: Do not dry >45°C. Ensure pH is neutral before drying.[1][2] Removal: Slurry in aqueous NaHCO₃ (dimer is less soluble in base than the monomer).[2] |

| Ring-Opened Byproducts | Acid-catalyzed opening of the cyclopropyl ring (forming straight-chain olefins or alcohols).[1][2] | RRT < 0.8 (Polar) | Prevention: Avoid strong mineral acids (H₂SO₄) at temps >50°C. Use mild acids (Acetic/Formic) or dilute HCl for pH adjustment [1].[1] |

| Des-cyclopropyl | Decarboxylation or cleavage (Rare).[1] | RRT ~0.9 | Prevention: Avoid radical initiators. This is usually a raw material impurity (4-phenylmandelic acid analog).[1][2] |

The Cyclopropyl Sensitivity Factor

The cyclopropyl group is generally stable, but when attached to a phenyl ring, it possesses "benzylic-like" character.[2]

-

Risk: In the presence of strong Lewis acids or concentrated Brønsted acids, the ring can open to relieve strain, especially if a carbocation can form at the benzylic position [1, 2].[2]

-

Rule: When acidifying the salt to isolate the free acid, use dilute HCl (1N to 2N) and keep the temperature below 20°C . Avoid concentrated H₂SO₄.[1][2]

Module 3: Chiral Resolution (If Enantiopurity is Required)

User Query: "I need the (R)-enantiomer. Can I resolve this via crystallization?"

Technical Insight

Mandelic acid derivatives are classic candidates for Diastereomeric Salt Resolution .[1][2] Since 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid is an analog of mandelic acid, it follows similar resolution kinetics.[1][2]

Recommended Resolving Agents

-

(S)-(-)-1-Phenylethylamine: The industry standard.[1][2] Often forms a crystalline salt with the (R)-acid.[1][2]

-

(R)-2-Amino-1-butanol: Effective if phenylethylamine fails [3].[1][2]

Protocol: Classical Resolution

-

Stoichiometry: Use 0.5 to 1.0 equivalents of the chiral base.[2]

-

Solvent: IPA or Ethanol (95%).

-

Process:

Visual: Chiral Resolution Workflow

Caption: Workflow for separating enantiomers using a chiral amine resolving agent.

Frequently Asked Questions (FAQ)

Q1: Why does the product turn yellow upon storage?

-

A: This indicates oxidative degradation, likely at the benzylic position or the cyclopropyl ring.[2] Store the purified solid under nitrogen in amber glass. Ensure all transition metals (Fe, Cu) from reagents are removed, as they catalyze oxidation.[2]

Q2: Can I use water as an anti-solvent?

-

A: Yes, but with caution. Adding water to an alcoholic solution of the acid often causes "oiling out" because the product hydrates and separates as a liquid phase before crystallizing.[2] If using water, you must seed the mixture immediately upon reaching the saturation point.[2]

Q3: How do I remove residual solvent (Toluene)?

References

-

Wong, J. et al. "Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability."[1][2] Journal of Medicinal Chemistry, 2007.[2]

-

Gevorgyan, V. et al. "Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions."[1][2] Journal of Organic Chemistry, 2008.[2]

-

Ohara, T. et al. "Process for resolving DL-mandelic acid."[1][2] US Patent 4,259,521, 1981.[1][2]

-

Org. Synth. "Mandelic Acid."[1][3] Organic Syntheses, Coll.[2] Vol. 1, p.336.[2]

-

BenchChem Tech Support. "Technical Support Center: Removal of Residual (S)-Mandelic Acid." BenchChem, 2025.[2][3][4]

Technical Support Center: Phenyl-hydroxyacetic Acid (Mandelic Acid) Derivatives

[1]

Status: Operational

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Scope: Assay interference mitigation for

Welcome to the Technical Support Center

You are likely here because your compound—a phenyl-hydroxyacetic acid derivative (mandelic acid analog)—is behaving erratically in your screening cascade. You may be seeing "super-activity" in kinase assays, impossible protein concentrations, or inconsistent

The Science of the Problem: Phenyl-hydroxyacetic acid compounds possess a "perfect storm" of interference moieties:

-

-Hydroxy Carboxylate Head: A potent bidentate chelator that strips essential metal cofactors (

-

Acidic pKa (~3.4): Capable of crashing the pH of weakly buffered assay systems.

-

Phenyl Ring UV-Absorbance: Creates Inner Filter Effects (IFE) that mask true signals in optical readouts.

Use this guide to diagnose, validate, and mitigate these specific artifacts.

Quick Diagnostic: Is It Interference?

Before optimizing, run this logic flow to determine if your "hit" is an artifact.

Figure 1: Diagnostic workflow to segregate true biological activity from physicochemical interference.

Module 1: Colorimetric & Protein Quantitation Interference

The Issue: "My protein concentration reads artificially high/low when the compound is present."

The Mechanism: Phenyl-hydroxyacetic acids interfere with common protein assays via two distinct mechanisms:

-

BCA Assay (Copper Reduction): The

-hydroxyl group adjacent to the carboxyl group can act as a weak reducing agent or, more commonly, chelate the -

Bradford Assay (Coomassie Shift): The acidic nature of the compound can shift the dye form if the buffer capacity is exceeded, or the phenyl ring can interact hydrophobically with the dye, causing false variability .

Troubleshooting Protocol: The Spike-and-Recovery Test Do not rely on standard curves alone. You must validate the assay in the presence of your compound.

-

Prepare Samples:

-

Control: BSA standard at 0.5 mg/mL.

-

Test: BSA standard (0.5 mg/mL) + Compound (

and -

Blank: Buffer + Compound (no protein).

-

-

Execute Assay: Run your standard BCA or Bradford protocol.

-

Calculate Recovery:

-

Interpretation:

-

80-120%: Assay is compatible.

-

>120%: Compound is reducing the reagent (False High).

-

<80%: Compound is chelating Copper (BCA) or precipitating the dye.

-

Recommendation: If interference is detected, switch to Amino Acid Analysis (AAA) or 280nm Absorbance (if the compound’s phenyl absorbance can be subtracted).

Module 2: Enzymatic Assay Inhibition (False Positives)

The Issue: "The compound shows nanomolar potency against a kinase/metalloprotease, but SAR is flat."

The Mechanism:

Many enzymes (Kinases, ATPases, Metalloproteases) require divalent cations (

Visualizing the Chelation Trap:

Figure 2: The compound (yellow) sequesters the metal cofactor (red), preventing the formation of the active holo-enzyme (green).

Validation Experiment: The Metal Supplementation Test

-

Baseline: Measure

under standard conditions (e.g., 1 mM -

Supplement: Repeat the assay with 10x concentration of the metal cofactor (e.g., 10 mM

). -

Analyze:

-

Shift in

: If the -

No Shift: The inhibition is likely driven by genuine binding.

-

Module 3: Optical Interference (UV & Fluorescence)

The Issue: "Fluorescence polarization (FP) or FRET signals are erratic."

The Mechanism:

The phenyl ring absorbs UV light (typically

Data Summary: Optical Compatibility Table

| Assay Readout | Risk Level | Mechanism of Interference | Mitigation Strategy |

| Absorbance (280nm) | High | Direct spectral overlap with protein/DNA. | Use colorimetric assay (validated) or subtract compound blank. |

| Fluorescence (UV Ex) | High | Inner Filter Effect (Quenching). | Switch to Red-shifted probes (e.g., Alexa 647). |

| TR-FRET / HTRF | Low | Ratiometric calculation corrects for some quenching. | Check individual donor/acceptor channels. |

| AlphaScreen | Medium | Singlet oxygen quenching or acceptor bead interference. | Use "Omnibeads" to check for false positives. |

FAQ: How do I correct for Inner Filter Effect? You cannot mathematically "correct" a screened hit easily. You must physically change the assay physics.

-

Solution: Switch to a Red-Shifted Assay . Move excitation >500 nm. Phenyl-hydroxyacetic acids rarely absorb in the visible red spectrum.

Module 4: Compound Stability & Solubility

The Issue: "My compound precipitates or changes activity over time."

The Mechanism:

-

Acidity-Induced Precipitation: In low-capacity buffers (e.g., 10mM PBS), the addition of a high-concentration acidic stock (10mM compound) can drop the pH below the solubility limit of the compound or the protein.

-

Racemization: The chiral center at the

-position is susceptible to racemization under extreme pH or temperature, potentially altering biological activity if the target is stereoselective [3].

Best Practice Protocol:

-

Buffer Strength: Always use >50 mM buffered systems (HEPES, Tris, MOPS) to resist pH changes.

-

pH Check: Physically measure the pH of your highest test concentration well. If it deviates >0.2 pH units from the control, your buffer is too weak.

References

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

-

Brooks, H. B., et al. (2011). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. NCBI Bookshelf.

A Comparative Guide to the Validation of 2-(4-Cyclopropylphenyl)-2-hydroxyacetic Acid Purity by HPLC

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for the validation of 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid purity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Purity for 2-(4-Cyclopropylphenyl)-2-hydroxyacetic Acid

2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid is a chiral α-hydroxy acid with a structural resemblance to mandelic acid derivatives, which are pivotal building blocks in the synthesis of various pharmaceuticals.[1] The presence of impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can have a significant impact on the pharmacological and toxicological profile of the final drug product.[2] Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

A Tale of Two Techniques: HPLC-UV vs. UPLC-MS for Purity Analysis

The choice of analytical technique for purity validation is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and throughput. Here, we compare the well-established HPLC-UV method with the more advanced UPLC-MS approach.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Purity Analysis

HPLC-UV is a robust, reliable, and widely accessible technique for the quantitative analysis of non-volatile and semi-volatile organic compounds.[3] Its principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase, with detection based on the analyte's absorbance of UV light.

Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS): The Pinnacle of Sensitivity and Specificity

UPLC improves upon HPLC by using smaller stationary phase particles (<2 µm), which allows for higher mobile phase linear velocities, leading to significantly faster analysis times and improved resolution.[4] When coupled with a mass spectrometer, which separates ions based on their mass-to-charge ratio, UPLC-MS provides an unparalleled level of sensitivity and specificity, enabling the identification and quantification of trace-level impurities.[2][5]

Performance Comparison: HPLC-UV vs. UPLC-MS

| Parameter | HPLC-UV | UPLC-MS | Rationale and Insights |

| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection. | UV detection is dependent on the presence of a chromophore in the analyte and any co-eluting impurities. MS detection provides structural information and is not reliant on a chromophore, offering greater specificity.[2] |

| Sensitivity | Limit of Detection (LOD): ~0.1 µg/mL Limit of Quantitation (LOQ): ~0.3 µg/mL | Limit of Detection (LOD): ~0.01 ng/mL Limit of Quantitation (LOQ): ~0.03 ng/mL | UPLC's sharper peaks and the inherent sensitivity of MS detection result in significantly lower detection and quantitation limits, which is crucial for trace impurity analysis.[4][5] |

| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra. | Excellent, as it can differentiate compounds with the same retention time but different mass-to-charge ratios. | This is a key advantage of UPLC-MS in complex samples where the risk of co-elution is high. |

| Analysis Time | ~15-20 minutes per sample | ~3-5 minutes per sample | The smaller particle size in UPLC columns allows for faster flow rates and shorter run times, significantly increasing sample throughput.[4] |

| Cost & Complexity | Lower initial instrument cost and less complex to operate. | Higher initial instrument cost and requires more specialized expertise for operation and data interpretation. | The choice often depends on the laboratory's budget, sample volume, and the required level of analytical detail. |

| Regulatory Acceptance | Widely accepted by regulatory agencies worldwide. | Increasingly accepted and often preferred for impurity identification and characterization. | Both techniques are well-established in the pharmaceutical industry and are compliant with regulatory guidelines when properly validated. |

Predicting and Controlling Impurities in 2-(4-Cyclopropylphenyl)-2-hydroxyacetic Acid

A plausible synthetic approach involves the reaction of a Grignard reagent derived from 4-bromocyclopropylbenzene with a glyoxylic acid derivative, or a Reformatsky reaction between 4-cyclopropylbenzaldehyde and an α-haloacetate.[6][7]

Potential Process-Related Impurities:

-

Starting Materials: Unreacted 4-bromocyclopropylbenzene, 4-cyclopropylbenzaldehyde, or glyoxylic acid derivatives.

-

Intermediates: Incompletely reacted intermediates from the Grignard or Reformatsky reaction.

-

By-products: Products from side reactions, such as the Wurtz coupling of the Grignard reagent.

-

Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[3]

-

Oxidative Degradation: The benzylic alcohol is susceptible to oxidation, potentially forming the corresponding α-keto acid, 2-(4-cyclopropylphenyl)-2-oxoacetic acid.

-

Thermal Degradation: High temperatures could lead to decarboxylation or other decomposition pathways.

-

Photodegradation: Exposure to light may induce radical-based degradation reactions.

-

Hydrolytic Degradation: While generally stable, ester derivatives (if any are present as intermediates) would be susceptible to hydrolysis under acidic or basic conditions.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the reliability of the analytical results.

Experimental Workflow Diagram

Sources

- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopharminternational.com [biopharminternational.com]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. waters.com [waters.com]

- 6. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. synarchive.com [synarchive.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.